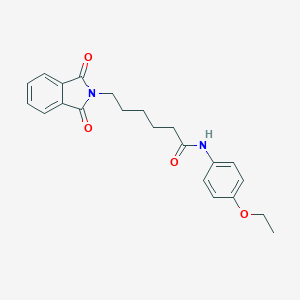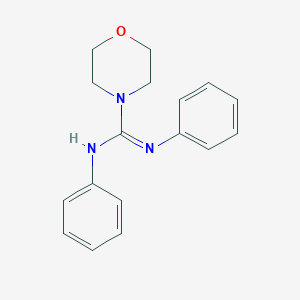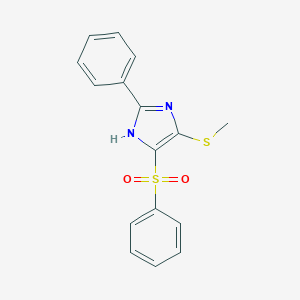
N-(3,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine, commonly known as DMBA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in various fields of science.
Mecanismo De Acción
DMBA exerts its pharmacological effects by binding to and activating serotonin and dopamine receptors in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their levels in the synaptic cleft. DMBA has been shown to activate the 5-HT2A receptor and the D2 receptor, which are implicated in various physiological processes such as mood regulation, cognition, and motor control.
Biochemical and Physiological Effects:
DMBA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. DMBA has also been shown to have neuroprotective effects by preventing the death of neurons in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. DMBA is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, DMBA has some limitations for lab experiments. It is a psychoactive substance that requires special handling and storage procedures to ensure the safety of researchers. DMBA is also a controlled substance in some countries, which may limit its availability for research purposes.
Direcciones Futuras
There are many future directions for the study of DMBA. One potential direction is to investigate its potential use as a drug candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer. Another direction is to study the structure-activity relationship of DMBA and its analogs to identify more potent and selective compounds. Additionally, the pharmacokinetics and pharmacodynamics of DMBA need to be further studied to understand its efficacy and safety in humans.
Conclusion:
DMBA is a psychoactive compound that has been studied for its potential therapeutic applications in various fields of science. It has been shown to possess anti-inflammatory, neuroprotective, and analgesic properties. DMBA exerts its pharmacological effects by binding to and activating serotonin and dopamine receptors in the brain. DMBA has several advantages for lab experiments, but it also has some limitations. There are many future directions for the study of DMBA, including its potential use as a drug candidate for the treatment of various diseases and the identification of more potent and selective compounds.
Métodos De Síntesis
DMBA can be synthesized by the reaction of 3,5-dimethoxybenzaldehyde with 4-methoxyphenylacetone in the presence of reducing agents and solvents. The reaction proceeds through a condensation mechanism to form DMBA as the final product. The purity and yield of DMBA can be improved by using advanced purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DMBA has been studied for its potential therapeutic applications in various fields of science such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to possess anti-inflammatory, neuroprotective, and analgesic properties. DMBA has also been studied for its potential use as a drug candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Propiedades
Fórmula molecular |
C18H23NO3 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-[(3,5-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H23NO3/c1-20-16-6-4-14(5-7-16)8-9-19-13-15-10-17(21-2)12-18(11-15)22-3/h4-7,10-12,19H,8-9,13H2,1-3H3 |
Clave InChI |
CDNSUGNMSIMQTA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC(=C2)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)CCNCC2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)



![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)
![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)